(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride is a useful research compound. Its molecular formula is C20H23ClN2O4S and its molecular weight is 422.92. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches and Chemical Properties
This compound, characterized by the presence of benzodioxole, thiophene, and piperazine moieties, can be associated with synthetic methodologies and chemical properties investigations. For instance, the synthesis of complex molecules incorporating benzodioxole and thiophene rings often involves strategies for constructing heterocyclic systems, which are prevalent in medicinal chemistry due to their diverse biological activities. Piperazine derivatives are notable for their versatility in drug design, serving as scaffolds for targeting a wide range of receptors and enzymes. Research in this area focuses on novel synthetic routes, characterization of the chemical properties, and optimization of the reaction conditions for enhancing yield and selectivity (Bektaş et al., 2007).
Antimicrobial Activities
Compounds featuring benzodioxole, thiophene, and piperazine structures have been explored for their antimicrobial potential. The incorporation of these rings into a single molecule could lead to new agents with effective antimicrobial properties. Studies often involve synthesizing a series of derivatives to evaluate their activity against various bacterial and fungal strains, aiming to identify compounds with significant inhibitory effects. This research is crucial for addressing the growing issue of antimicrobial resistance and developing new therapeutic agents (Mishra & Chundawat, 2019).
Anticancer and Antiviral Activities
The exploration of anticancer and antiviral activities represents another significant area of research for compounds containing benzodioxole, thiophene, and piperazine functionalities. These studies aim to uncover the mechanisms of action, efficacy, and selectivity of novel compounds against cancer cells and viruses. For instance, research might focus on the synthesis of derivatives and their evaluation in various in vitro and in vivo models to determine their potential as therapeutic agents. This includes investigating their interaction with biological targets, such as enzymes, receptors, and DNA, to understand their pharmacological effects and optimize their properties for better therapeutic outcomes (Lv et al., 2019).
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]prop-2-en-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S.ClH/c23-16(19-2-1-11-27-19)13-21-7-9-22(10-8-21)20(24)6-4-15-3-5-17-18(12-15)26-14-25-17;/h1-6,11-12,16,23H,7-10,13-14H2;1H/b6-4+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQRULNNGQGLKQ-CVDVRWGVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C=CC3=CC4=C(C=C3)OCO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)/C=C/C3=CC4=C(C=C3)OCO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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